LY2880070

CHK1 Inhibition IC50 Kinase Assay

CHK1 inhibitor variability in potency and oral bioavailability risks experimental irreproducibility. LY2880070 eliminates this uncertainty with sub-nanomolar CHK1 potency (IC50 <1 nM), validated oral bioavailability, and a clinically defined PK profile (t1/2 ~5 h; 200 mg BID RP2D), enabling direct translational modeling of the Phase 1b/2a gemcitabine combination regimen (NCT02632448) in PDAC models. • Sub-nanomolar CHK1 IC50 (<1 nM)-clinically benchmarked potency • Oral dosing compatible with chronic in vivo cancer models • Defined DLT profile (thrombocytopenia, fatigue) for safety benchmarking Supplied at ≥98% purity; global shipping available.

Molecular Formula C19H23N7O2
Molecular Weight 381.4 g/mol
CAS No. 1375637-35-6
Cat. No. B8196068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2880070
CAS1375637-35-6
Molecular FormulaC19H23N7O2
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C2=CC(=NN2)NC3=CN=CC(=N3)OC4CCCNC4)OC
InChIInChI=1S/C19H23N7O2/c1-12-5-6-14(19(22-12)27-2)15-8-16(26-25-15)23-17-10-21-11-18(24-17)28-13-4-3-7-20-9-13/h5-6,8,10-11,13,20H,3-4,7,9H2,1-2H3,(H2,23,24,25,26)/t13-/m1/s1
InChIKeyLAEFIEWPUJMANC-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY2880070 (CAS 1375637-35-6) Procurement Guide: Oral CHK1 Inhibitor for Cancer Research


LY2880070 is a small-molecule, orally bioavailable, ATP-competitive inhibitor of checkpoint kinase 1 (CHK1) . Discovered and initially developed by Eli Lilly and Company, it is currently under clinical investigation as both a monotherapy and in combination with DNA-damaging agents such as gemcitabine for the treatment of advanced or metastatic solid tumors [1][2]. Preclinically, it demonstrates sub-nanomolar potency against CHK1 (IC50 < 1 nM) and has shown promising antitumor activity in pancreatic ductal adenocarcinoma models [3].

Why Generic CHK1 Inhibitors Cannot Substitute for LY2880070 in Critical Research Applications


CHK1 inhibitors exhibit substantial variability in their potency, selectivity profiles against the closely related CHK2 kinase, oral bioavailability, and clinical safety windows [1]. These molecular differences translate directly into divergent outcomes in experimental models, particularly regarding the therapeutic index when combined with standard-of-care chemotherapeutics like gemcitabine [2]. Substituting LY2880070 with another in-class compound without rigorous cross-validation introduces significant risk of data irreproducibility and mischaracterization of the intended biological or therapeutic effect. The evidence below delineates the specific, quantifiable characteristics that differentiate LY2880070 from its closest analogs, providing a basis for informed selection.

Quantitative Differentiation of LY2880070 from Key CHK1 Inhibitor Analogs


Sub-Nanomolar CHK1 Inhibitory Potency: Comparing LY2880070 with LY2603618 (Rabusertib) and GDC-0575

LY2880070 exhibits superior in vitro potency against CHK1 compared to the first-generation clinical candidate LY2603618 (Rabusertib) and is at least equipotent to the more advanced GDC-0575. In biochemical assays, LY2880070 inhibits CHK1 with an IC50 of less than 1 nM . In contrast, LY2603618 demonstrates an IC50 of 7 nM, representing an approximate >7-fold lower potency [1]. GDC-0575, another oral CHK1 inhibitor, has a reported IC50 of 1.2 nM [2].

CHK1 Inhibition IC50 Kinase Assay

Oral Bioavailability and Clinical Tolerability Profile: Comparing LY2880070 Dosing with Prexasertib (LY2606368)

LY2880070 is formulated for oral administration, offering a logistical advantage for long-term in vivo studies compared to parenteral inhibitors like Prexasertib, which is administered intravenously in the clinic [1]. In a Phase 1b study, the recommended Phase 2 dose (RP2D) for LY2880070 as a monotherapy was established as 200 mg twice daily (BID) [2][3]. Importantly, in combination with gemcitabine, lower doses of LY2880070 (explored from 10 mg QD up to 50 mg BID) and reduced doses of gemcitabine (from the approved level down to 100 mg/m2) were required, with dose-limiting toxicities including thrombocytopenia and fatigue [2]. The mean terminal half-life of LY2880070 in patients is approximately 5 hours [2]. This data provides a specific clinical benchmark for oral dosing, tolerability, and drug-drug interaction that differs from the first-generation oral candidate LY2603618, which failed to show sufficient efficacy in combination with pemetrexed and cisplatin in Phase 2 trials [4].

Pharmacokinetics Oral Bioavailability Clinical Tolerability Maximum Tolerated Dose

Advanced Clinical-Stage Combination Strategy with Low-Dose Gemcitabine

LY2880070 is distinguished by an active, late-stage clinical development program specifically evaluating its combination with low-dose gemcitabine, a strategy grounded in robust preclinical synergy . A Phase 1b/2a study (NCT02632448) has been designed to evaluate this combination in patients with advanced or metastatic solid tumors, including an expansion cohort in metastatic pancreatic adenocarcinoma (PDAC) [1][2]. While the full efficacy data is still maturing, this represents a well-defined clinical trajectory for the compound. In contrast, the development of another oral CHK1 inhibitor, LY2603618, was discontinued after failing to show a benefit in combination with chemotherapy in a Phase 2 NSCLC trial [3]. This active clinical path for LY2880070 in a specific combination context differentiates it from both historical (LY2603618) and other contemporary CHK1 inhibitors whose clinical progress may be at earlier stages or focused on different combinations.

Combination Therapy Gemcitabine Pancreatic Cancer Phase 1b/2a

Recommended Preclinical and Translational Research Applications for LY2880070


Validating Synthetic Lethality in Combination with Low-Dose Gemcitabine

Researchers seeking to model the clinical strategy under investigation in the Phase 1b/2a trial (NCT02632448) should utilize LY2880070 [1]. Preclinical models of pancreatic ductal adenocarcinoma (PDAC) and other solid tumors that are responsive to replication stress are ideal systems to evaluate the synergy of LY2880070 with low-dose gemcitabine. This approach is directly supported by published clinical trial designs and preclinical rationale, making LY2880070 the most appropriate compound for experiments intended to be clinically translational in this specific combination context [2].

Long-Term In Vivo Efficacy Studies Requiring Oral Dosing

For chronic in vivo cancer models where repeated intravenous dosing of a CHK1 inhibitor is not feasible or would introduce confounding stress variables, LY2880070's oral bioavailability and established clinical oral dosing regimen (200 mg BID monotherapy RP2D) offer a clear advantage [3]. The clinical pharmacokinetic data (t1/2 ~5h) provides a benchmark for achieving and maintaining target plasma concentrations in rodent models, which is more challenging with parenteral or less well-characterized oral CHK1 inhibitors [3].

Comparative Studies on the Therapeutic Index of New-Generation Oral CHK1 Inhibitors

LY2880070 is a valuable comparator compound for groups developing novel CHK1 inhibitors, particularly those with oral bioavailability . Its sub-nanomolar biochemical potency (IC50 < 1 nM) and well-defined clinical safety and tolerability profile—including dose-limiting toxicities of thrombocytopenia and fatigue—establish a high benchmark and a known clinical profile for comparison [3]. This contrasts with older analogs like LY2603618 (IC50 7 nM), which has a lower potency and a discontinued clinical development path [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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